2-chloro-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine
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Overview
Description
2-chloro-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine is a heterocyclic compound that contains a pyrimidine ring substituted with chlorine, fluorophenyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine typically involves multi-step reactions starting from readily available precursors. One common route involves the nitration of a pyrimidine derivative followed by substitution reactions to introduce the chlorine and fluorophenyl groups. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. Large-scale production might utilize continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Catalytic hydrogenation or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of higher oxidation state derivatives.
Reduction: Conversion to corresponding amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
2-chloro-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N4-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine
- This compound
- This compound
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of chlorine, fluorophenyl, and nitro groups makes it a versatile compound for various applications, distinguishing it from other similar pyrimidine derivatives.
Properties
IUPAC Name |
2-chloro-4-N-(2-fluorophenyl)-5-nitropyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN5O2/c11-10-15-8(13)7(17(18)19)9(16-10)14-6-4-2-1-3-5(6)12/h1-4H,(H3,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJMIQJOMZMKJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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